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Compound of Interest

Compound Name: ML365

Cat. No.: B609156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the TASK-1 potassium channel inhibitor,

ML365, with alternative compounds, supported by experimental data from automated

electrophysiology assays. The aim is to offer a clear perspective on its efficacy and selectivity

for researchers in neuroscience, cardiology, and pharmacology.

Data Presentation: Quantitative Comparison of
TASK-1 Inhibitors
The following table summarizes the potency and selectivity of ML365 against other known

TASK-1 inhibitors, A293 and Doxapram. It is important to note that the data presented is

compiled from various studies and may not represent a direct head-to-head comparison under

identical experimental conditions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b609156?utm_src=pdf-interest
https://www.benchchem.com/product/b609156?utm_src=pdf-body
https://www.benchchem.com/product/b609156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target
IC50 (TASK-
1)

Assay Type Selectivity
Key
Characteris
tics

ML365
TASK-1

(KCNK3)
16 nM[1]

Automated

Electrophysio

logy (QPatch)

[1]

>60-fold

selective over

TASK-3.[1]

Little to no

inhibition of

Kir2.1,

KCNQ2, and

hERG at 30

µM.[1]

Potent and

selective

TASK-1

inhibitor.[1]

Also shown

to inhibit

inflammatory

responses via

the NF-κB

signaling

pathway.

A293
TASK-1

(KCNK3)

Active in the

nanomolar to

micromolar

range[2]

Manual and

Automated

Patch-

Clamp[3][4]

High affinity

for TASK-1.

[3]

Experimental

antiarrhythmi

c compound.

[3] Used in in-

vivo animal

models of

atrial

fibrillation.[3]

[5]

Doxapram
TASK-1

(KCNK3)

~1.0 µM

(human

cardiomyocyt

es)[6][7]

Manual

Patch-Clamp

Potent

inhibitor of

TASK-1.[8]

Also inhibits

TASK-3.[6][7]

Respiratory

stimulant with

antiarrhythmi

c properties.

[9][10]

Experimental Protocols
Automated Electrophysiology for TASK-1 Inhibition
Assay
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This protocol is a representative method adapted from established automated patch-clamp

procedures for K2P channels and is suitable for platforms like the Sophion QPatch or Nanion

SyncroPatch.

1. Cell Preparation:

HEK293 cells stably expressing human TASK-1 (hTASK-1) channels are cultured to 70-90%

confluency.

Cells are harvested using a gentle, enzyme-free cell dissociation solution to ensure

membrane integrity.

The cell suspension is washed and resuspended in an extracellular solution (ECS) to a final

concentration of 1-2 x 10^6 cells/mL.

The cell suspension is kept at room temperature and gently agitated to prevent cell settling.

2. Solutions:

Extracellular Solution (ECS) (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose; pH adjusted to 7.4 with NaOH.

Intracellular Solution (ICS) (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to

7.2 with KOH.

3. Automated Patch-Clamp Procedure (QPatch):

The QPlate (16 or 48-well) is primed with ECS and ICS.

The cell suspension is added to the cell hotel of the QPatch instrument.

Cells are captured on the microfluidic flow channels via suction.

Giga-ohm seals are formed, followed by whole-cell configuration establishment through

suction pulses.

Cells are held at a holding potential of -80 mV.
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TASK-1 currents are elicited by a voltage ramp protocol from -100 mV to +60 mV over 200

ms, applied every 10 seconds.

A stable baseline current is established by perfusing the cells with ECS.

Test compounds (ML365, A293, Doxapram) are serially diluted in ECS and applied in

increasing concentrations.

The effect of each compound concentration is measured after a 3-5 minute incubation period

to ensure steady-state block.

Inhibition of the outward current at a specific voltage (e.g., +40 mV) is used to determine the

concentration-response relationship.

IC50 values are calculated by fitting the concentration-response data to a Hill equation.

4. Selectivity Profiling:

The same protocol is repeated using cell lines expressing other ion channels of interest (e.g.,

TASK-3, Kir2.1, KCNQ2, hERG) to determine the selectivity of the test compounds.

Mandatory Visualization
Signaling Pathway of TASK-1 Inhibition
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Automated Electrophysiology Workflow for TASK-1 Inhibitor Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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